molecular formula C23H30N2O2 B363084 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide CAS No. 431993-82-7

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Cat. No. B363084
CAS RN: 431993-82-7
M. Wt: 366.5g/mol
InChI Key: RUWZPKOLIFBKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB belongs to the class of amide compounds and has a molecular formula of C24H32N2O2.

Mechanism of Action

The mechanism of action of EPPB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body. For example, EPPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. EPPB has also been shown to inhibit the activity of certain receptors in the body, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
EPPB has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungal and bacterial cells. EPPB has also been shown to have anti-inflammatory effects and can modulate the activity of the immune system. Furthermore, EPPB has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, EPPB has a low toxicity profile and can be administered at relatively high doses without causing significant side effects. However, there are also some limitations to using EPPB in lab experiments. For example, EPPB has poor solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, the mechanism of action of EPPB is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on EPPB. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the investigation of the effects of EPPB on the immune system and its potential use in immunotherapy. Furthermore, EPPB has shown promise in the treatment of neurological disorders, and future research could focus on optimizing its therapeutic potential in these areas. Additionally, the development of new synthetic methods for EPPB could improve its yield and make it more accessible for research and therapeutic use.

Synthesis Methods

The synthesis of EPPB involves the reaction between 4-(4-ethylphenoxy)butanoyl chloride and 4-piperidin-1-ylphenylamine in the presence of a base. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The yield of EPPB can be improved by optimizing the reaction conditions.

Scientific Research Applications

EPPB has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. EPPB has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, EPPB has been studied for its effects on the immune system and its potential use in immunotherapy.

properties

IUPAC Name

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZPKOLIFBKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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